molecular formula C12H11NO3 B8815931 Methyl 2-(5-Methyl-3-indolyl)-2-oxoacetate

Methyl 2-(5-Methyl-3-indolyl)-2-oxoacetate

Cat. No.: B8815931
M. Wt: 217.22 g/mol
InChI Key: RSQSZGCYWOFSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-Methyl-3-indolyl)-2-oxoacetate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)9(6-13-10)11(14)12(15)16-2/h3-6,13H,1-2H3

InChI Key

RSQSZGCYWOFSOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-1H-indole (1.00 g, 7.6 mmol) in diethyl ether (10 mL) at 4° C. was added a 2.0 M solution of oxalyl chloride in methylene chloride (4.0 mL, 8.0 mmol). The resulting solution was allowed to warm to room temperature and stirred for 1.5 h. The solution was cooled to −78° C. To this solution was added 25% (w/w) solution of sodium methoxide in methanol (3.65 mL, 16.0 mmol). The resulting solution was allowed to warm to room temperature. After one hour, the solution was filtered to give the title compound (1.16 g, 70%) as a light brown solid. 1H NMR (DMSO-d6) δ 8.31 (m, 1H), 7.95 (s, 1H), 7.42 (m, 1H), 7.11 (m, 1H), 3.88 (s, 3H), 2.41 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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4 mL
Type
reactant
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10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
3.65 mL
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reactant
Reaction Step Two
Yield
70%

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